Pentadecane

Catalog No.
S582595
CAS No.
629-62-9
M.F
C15H32
M. Wt
212.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentadecane

CAS Number

629-62-9

Product Name

Pentadecane

IUPAC Name

pentadecane

Molecular Formula

C15H32

Molecular Weight

212.41 g/mol

InChI

InChI=1S/C15H32/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-15H2,1-2H3

InChI Key

YCOZIPAWZNQLMR-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 4.0X10-5 mg/L at 25 °C
Very soluble in ethyl ether, ethanol

Synonyms

n-pentadecane, pentadecane

Canonical SMILES

CCCCCCCCCCCCCCC

The exact mass of the compound Pentadecane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.58e-10 m7.6e-08 mg/ml at 25 °cin water, 4.0x10-5 mg/l at 25 °cvery soluble in ethyl ether, ethanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172781. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Pentadecane is a highly purified, straight-chain C15 alkane (C15H32) characterized by a precise melting point of approximately 9.9 °C and a boiling point of 270 °C [1]. As an odd-numbered n-alkane, it exhibits distinct solid-liquid phase change behavior and thermophysical properties that sit exactly between its even-numbered homologs, n-tetradecane and n-hexadecane. In industrial and laboratory procurement, high-purity pentadecane is primarily sourced for three critical functions: as a targeted Phase Change Material (PCM) for thermal energy storage, as an absolute reference standard in gas chromatography (Kovats Retention Index = 1500), and as a precisely defined continuous phase in surrogate fuel formulations and rheological studies [2].

Generic substitution of pentadecane with adjacent n-alkanes (such as n-tetradecane or n-hexadecane) fundamentally compromises application performance. In thermal management, substituting pentadecane (melting point ~10 °C) with n-hexadecane (melting point ~18 °C) shifts the latent heat absorption window entirely out of the critical ~10 °C cold-chain buffering zone, leading to premature or delayed freezing [1]. In analytical chemistry, pentadecane is structurally irreplaceable; it provides the exact Kovats Retention Index of 1500. Using a crude mixture or an adjacent alkane eliminates the C15 calibration marker, rendering the interpolation of unknown analytes eluting between C14 and C16 impossible .

Phase Change Temperature for Targeted Thermal Energy Storage

Pentadecane provides a highly specific solid-liquid phase transition temperature that cannot be achieved by its even-numbered neighbors. Thermal analysis demonstrates that pure n-pentadecane melts at approximately 9.9 °C with a latent heat of fusion around 160 J/g[1]. In contrast, n-tetradecane (C14) melts at ~5.9 °C, and n-hexadecane (C16) melts at ~18 °C[2]. For applications requiring strict temperature maintenance around 10 °C (such as specific pharmaceutical cold-chain logistics or specialized building cooling), C15 is the specific pure n-alkane that aligns with this thermal window without requiring complex, performance-diluting eutectic mixtures.

Evidence DimensionMelting Point (Phase Change Temperature)
Target Compound Data~9.9 °C
Comparator Or Baselinen-Tetradecane (~5.9 °C) and n-Hexadecane (~18 °C)
Quantified Difference4 °C higher than C14; 8 °C lower than C16
ConditionsPure alkane thermal analysis (DSC)

Procurement of C15 is mandatory for passive thermal management systems engineered specifically for the 10 °C threshold, where C14 and C16 would fail to absorb or release heat at the correct trigger temperature.

Absolute Calibration in Gas Chromatography

In gas chromatography, the Kovats Retention Index (RI) system relies on pure n-alkanes to establish a linear calibration framework. Pentadecane is defined by an absolute RI of exactly 1500 on all standard non-polar stationary phases (e.g., 100% dimethylpolysiloxane) [1]. Its adjacent homologs, n-tetradecane and n-hexadecane, provide RI values of 1400 and 1600, respectively. Without pentadecane in the calibration mixture, the 200-unit gap between C14 and C16 introduces unacceptable interpolation errors for identifying unknown compounds eluting in this mid-volatility range .

Evidence DimensionKovats Retention Index (RI)
Target Compound DataExactly 1500
Comparator Or Baselinen-Tetradecane (1400) and n-Hexadecane (1600)
Quantified Difference100 index units exact spacing
ConditionsGC analysis on standard non-polar capillary columns

Analytical laboratories must procure high-purity pentadecane to ensure accurate, reproducible retention index calculations for environmental and petrochemical screening.

Thermophysical Tuning in Surrogate Fuel Formulations

When formulating surrogate fuels to mimic complex petroleum or aviation fractions, precise matching of density, viscosity, and speed of sound is required. Recent thermophysical studies show that n-pentadecane bridges the physical property gap between lighter and heavier alkanes. For instance, when mixed with alkylcyclohexanes, n-pentadecane yields lower density and viscosity than n-hexadecane, while remaining less volatile than n-tetradecane [1]. This intermediate compressibility and volume profile allows formulators to use n-pentadecane to fine-tune the bulk modulus of a surrogate mixture without overshooting the target viscosity limits [2].

Evidence DimensionLiquid Density and Viscosity
Target Compound DataIntermediate density (~0.769 g/mL at 20 °C)
Comparator Or Baselinen-Hexadecane (higher density and viscosity)
Quantified DifferenceLower density and viscosity than C16, enabling precise rheological tuning
ConditionsBinary mixtures at 0.1 MPa and 293.15–333.15 K

Enables researchers and engineers to accurately model the physical behavior of middle-distillate fuels in combustion and injection simulations.

10 °C Cold-Chain Thermal Energy Storage

Directly leveraging its ~9.9 °C melting point, pentadecane is a highly targeted phase change material for specialized packaging and thermal buffering systems designed to keep sensitive pharmaceuticals, biological samples, or specific food products strictly around 10 °C, avoiding the freezing risks of C14 or the higher-temperature melting of C16 [1].

GC-MS Retention Index Calibration Standard

Utilizing its absolute Kovats Retention Index of 1500, high-purity pentadecane is an essential component in C8-C32 alkane standard mixtures. It is required by analytical laboratories to accurately identify unknown volatile and semi-volatile organic compounds via GC-MS .

Middle-Distillate Surrogate Fuel Formulation

Because of its specific intermediate density and viscosity, pentadecane is used as a primary linear alkane component in surrogate mixtures (often blended with alkylcyclohexanes or aromatics) to accurately replicate the injection, atomization, and combustion physics of aviation and diesel fuels [2].

Physical Description

N-pentadecane is a colorless liquid. (NTP, 1992)
Liquid; Water or Solvent Wet Solid
Colorless liquid; [CAMEO]

Color/Form

Colorless liquid

XLogP3

7.7

Exact Mass

212.250401021 Da

Monoisotopic Mass

212.250401021 Da

Boiling Point

519.13 °F at 760 mmHg (NTP, 1992)
270.6 °C

Heavy Atom Count

15

Density

0.7685 at 68 °F (NTP, 1992) - Less dense than water; will float
0.7685 g/cu cm at 20 °C

LogP

log Kow = 7.71 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

50 °F (NTP, 1992)
9.95 °C

UNII

16H6K2S8M2

GHS Hazard Statements

Aggregated GHS information provided by 291 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 291 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 287 of 291 companies with hazard statement code(s):;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: n-Pentadecane is a colorless liquid. It is not very soluble in water. n-Pentadecane is found in crude oil. It also occurs in some plants. n-Pentadecane has been detected in marijuana smoke. USE: n-Pentadecane is used to make other chemicals, an additive to gasoline and diesel fuels, and as a solvent. It is a component of jet fuels. n-Pentadecane is also used in some household pesticides. EXPOSURE: Workers that use n-pentadecane may breathe in mists or have direct skin contact. The general population may be exposed by breathing in air, skin contact with gasoline and consumption of certain foods. If n-pentadecane is released to the environment it will be broken down in air. It will be in or on particles that eventually fall to the ground. It is not expected to be broken down by light. It will move into air from moist soil and water surfaces. However, n-pentadecane binds strongly to soil and sediment particles. It is not expected to move through soil. It will be broken down by microorganisms, and is expected to build up in aquatic organisms. RISK: Data on the potential for n-pentadecane alone to cause toxicity in humans were not identified. Skin and eye irritation, nausea, coughing, difficulty breathing, incoordination, dizziness, headache, and intoxication have been reported in workers exposed to jet fuels, which contain n-pentadecane mixed with several other chemicals. Skin irritation, redness, and swelling occurred in laboratory animals following direct skin exposure. No other data on the potential for n-pentadecane to cause toxicity in animals was identified. Data on the potential for n-pentadecane to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for n-pentadecane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.00343 [mmHg]
4.92X10-3 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

629-62-9

Absorption Distribution and Excretion

... Pigs were exposed to JP-8 jet fuel-soaked cotton fabrics for 1 and 4 d with repeated daily exposures. Preexposed and unexposed skin was then dermatomed and placed in flow-through in vitro diffusion cells. Five cells with exposed skin and four cells with unexposed skin were dosed with a mixture of 14 different hydrocarbons (HC) consisting of nonane, decane, undecane, dodecane, tridecane, tetradecane, pentadecane, hexadecane, ethyl benzene, o-xylene, trimethyl benzene (TMB), cyclohexyl benzene (CHB), naphthalene, and dimethyl naphthalene (DMN) in water + ethanol (50:50) as diluent. Another five cells containing only JP-8-exposed skin were dosed solely with diluent in order to determine the skin retention of jet fuel HC. The absorption parameters of flux, diffusivity, and permeability were calculated for the studied HC. The data indicated that there was a two-fold and four-fold increase in absorption of specific aromatic HC like ethyl benzene, o-xylene, and TMB through 1- and 4-d JP-8 preexposed skin, respectively. Similarly, dodecane and tridecane were absorbed more in 4-d than 1-d JP-8 preexposed skin experiments. The absorption of naphthalene and DMN was 1.5 times greater than the controls in both 1- and 4-d preexposures. CHB, naphthalene, and DMN had significant persistent skin retention in 4-d preexposures as compared to 1-d exposures that might leave skin capable of further absorption several days postexposure. The possible mechanism of an increase in HC absorption in fuel preexposed skin may be via lipid extraction from the stratum corneum as indicated by Fourier transform infrared (FTIR) spectroscopy. This study suggests that the preexposure of skin to jet fuel enhances the subsequent in vitro percutaneous absorption of HC, so single-dose absorption data for jet fuel HC from naive skin may not be optimal to predict the toxic potential for repeated exposures. For certain compounds, persistent absorption may occur days after the initial exposure.
Rat tissue:air and blood:air partition coefficients (PCs) for octane, nonane, decane, undecane, and dodecane (n-C8 to n-C12 n-alkanes) were determined by vial equilibration. The blood:air PC values for n-C8 to n-C12 were 3.1, 5.8, 8.1, 20.4, and 24.6, respectively. The lipid solubility of n-alkanes increases with carbon length, suggesting that lipid solubility is an important determinant in describing n-alkane blood:air PC values. The muscle:blood, liver: blood, brain:blood, and fat:blood PC values were octane (1.0, 1.9, 1.4, and 247), nonane (0.8, 1.9, 3.8, and 274), decane (0.9, 2.0, 4.8, and 328), undecane (0.7, 1.5, 1.7, and 529), and dodecane (1.2, 1.9, 19.8, and 671), respectively. The tissue:blood PC values were greatest in fat and the least in muscle. The brain:air PC value for undecane was inconsistent with other n-alkane values. Using the measured partition coefficient values of these n-alkanes, linear regression was used to predict tissue (except brain) and blood:air partition coefficient values for larger n-alkanes, tridecane, tetradecane, pentadecane, hexadecane, and heptadecane (n-C13 to n-C17). Good agreement between measured and predicted tissue:air and blood:air partition coefficient values for n-C8 to n-Cl2 offer confidence in the partition coefficient predictions for longer chain n-alkanes.
n-Hexadecane and n-pentadecane are similarly absorbed when given orally to rats.

Metabolism Metabolites

Alternative fuels are being considered for civilian and military uses. One of these is S-8, a replacement jet fuel synthesized using the Fischer-Tropsch process, which contains no aromatic compounds and is mainly composed of straight and branched alkanes. Metabolites of S-8 fuel in laboratory animals have not been identified. The goal of this study was to identify metabolic products from exposure to aerosolized S-8 and a designed straight-chain alkane/polyaromatic mixture (decane, undecane, dodecane, tridecane, tetradecane, pentadecane, naphthalene, and 2-methylnaphthalene) in male Fischer 344 rats. Collected blood and tissue samples were analyzed for 70 straight and branched alcohols and ketones ranging from 7 to 15 carbons. No fuel metabolites were observed in the blood, lungs, brain, and fat following S-8 exposure. Metabolites were detected in the liver, urine, and feces. Most of the metabolites were 2- and 3-position alcohols and ketones of prominent hydrocarbons with very few 1- or 4-position metabolites. Following exposure to the alkane mixture, metabolites were observed in the blood, liver, and lungs. Interestingly, heavy metabolites (3-tridecanone, 2-tridecanol, and 2-tetradecanol) were observed only in the lung tissues possibly indicating that metabolism occurred in the lungs. With the exception of these heavy metabolites, the metabolic profiles observed in this study are consistent with previous studies reporting on the metabolism of individual alkanes. Further work is needed to determine the potential metabolic interactions of parent, primary, and secondary metabolites and identify more polar metabolites. Some metabolites may have potential use as biomarkers of exposure to fuels.

Wikipedia

Pentadecane

Biological Half Life

26.00 Days

Use Classification

Fragrance Ingredients

Methods of Manufacturing

By far the largest amount of saturated hydrocarbons is obtained from the natural sources natural gas and petroleum, either by isolation, e.g., fractional distillation, or by suitable conversion reactions. Additional sources include various products derived from coal processing or biomass conversion reactions, e.g., Fischer-Tropsch synthesis. Saturated hydrocarbons that are unavailable from natural sources or for laboratory purposes are produced by special synthesis or by conversion processes. /Saturated hydrocarbons/
Pentadecane is produced by isolation of n-paraffins (C9-C17) from kerosene and gas oil fractions of crude oil by selective adsorption and fractional distillation.
ISOLATION OF N-PARAFFINS (C9-C17) FROM KEROSENE & GAS OIL FRACTIONS OF CRUDE OIL BY SELECTIVE ADSORPTION WITH MOLECULAR SIEVES OR ADDUCTION WITH UREA FOLLOWED BY FRACTIONAL DISTILLATION TO PRODUCE THE DESIRED MIXT OF N-PARAFFINS

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Other (requires additional information)
Machinery Manufacturing
All Other Basic Organic Chemical Manufacturing
Pentadecane: ACTIVE

Analytic Laboratory Methods

Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

Clinical Laboratory Methods

Pentadecane has been measured in liver, kidney, fat, and brain tissues by gas-liquid chromatography and by G/LC-MS.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

... The present study is an ongoing approach to assess the dose-related percutaneous absorption of a number of aliphatic and aromatic hydrocarbons. The first treatment (1X) was comprised of mixtures containing undecane (4.1%), dodecane (4.7%), tridecane (4.4%), tetradecane (3%), pentadecane (1.6%), naphthalene (1.1%), and dimethyl naphthalene (1.3% of jet fuels) in hexadecane solvent using porcine skin flow through diffusion cell. Other treatments (n = 4 cells) were 2X and 5X concentrations. Perfusate samples were analyzed with gas chromatography-flame ionization detector (GC-FID) using head space solid phase micro-extraction fiber technique. We have standardized the assay to have a good linear correlation for all the tested components in media standards. Absorption parameters including diffusivity, permeability, steady state flux, and percent dose absorbed were estimated for all the tested hydrocarbons. This approach provides a baseline to access component interactions among themselves and with the diluent (solvents). A quantitative structure permeability relationship (QSPR) model was derived to predict the permeability of unknown jet fuel hydrocarbons in this solvent system by using their physicochemical parameters. Our findings suggested a dose related increase in absorption for naphthalene and dimethyl naphthalene (DMN).

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019
Sutton et al. The hydrodeoxygenation of bioderived furans into alkanes. Nature Chemistry, doi: 10.1038/nchem.1609, published online 7 April 2013 http://www.nature.com/nchem

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